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Introduction
Ethyl 1-cyanocyclopropanecarboxylate is a bifunctional molecule incorporating a

cyclopropane ring, a nitrile group, and an ethyl ester. This unique structural combination makes

it a valuable building block in organic synthesis, particularly in the creation of complex cyclic

systems and as a monomer for specialized polymers. For researchers, scientists, and

professionals in drug development, unambiguous structural confirmation and purity

assessment are paramount. Spectroscopic analysis provides the definitive data required for

these purposes.

This guide offers a detailed examination of the nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for ethyl 1-cyanocyclopropanecarboxylate. By

delving into the causality behind the spectral features, this document serves as a practical

reference for the characterization of this and structurally related compounds.

Molecular Identity and Physical Properties
A foundational step in any chemical analysis is the confirmation of the molecule's basic

properties.

Caption: Structure of Ethyl 1-Cyanocyclopropanecarboxylate.
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Table 1: Physical and Chemical Properties

Property Value

Molecular Formula C₇H₉NO₂

Molecular Weight 139.15 g/mol

Boiling Point 217 °C (lit.)

Density 1.077 g/mL at 25 °C (lit.)

Refractive Index (n20/D) 1.445 (lit.)

Part 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. By analyzing the chemical shifts, integrations, and coupling patterns, a

complete structural map can be assembled.

Proton (¹H) NMR Spectroscopy
Experimental Rationale: The ¹H NMR spectrum reveals the electronic environment of every

proton in the molecule. A standard experiment involves dissolving the analyte in a deuterated

solvent, such as chloroform-d (CDCl₃), which is NMR-silent, and adding a reference standard

like tetramethylsilane (TMS) set to 0.00 ppm.

Step-by-Step Protocol:

Sample Preparation: Dissolve approximately 5-10 mg of ethyl 1-
cyanocyclopropanecarboxylate in ~0.6 mL of CDCl₃.

Internal Standard: Add a small drop of TMS.

Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Process the

resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and

baseline correction.
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Analysis: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all peaks

and determine the multiplicities and coupling constants.

Data and Interpretation:

Table 2: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration Assignment

4.21 Quartet (q) 7.2 2H -O-CH₂-CH₃

1.65-1.61 Multiplet (m) - 2H Cyclopropyl-H

1.58-1.55 Multiplet (m) - 2H Cyclopropyl-H

1.28 Triplet (t) 7.2 3H -O-CH₂-CH₃

Ethyl Group (-OCH₂CH₃): The methylene protons (-CH₂-) at 4.21 ppm are deshielded by the

adjacent electronegative oxygen atom. They appear as a quartet due to coupling with the

three neighboring methyl protons (n+1 = 3+1 = 4). The methyl protons (-CH₃) at 1.28 ppm

are shielded and appear as a triplet, coupling to the two methylene protons (n+1 = 2+1 = 3).

The identical coupling constant (J = 7.2 Hz) confirms their connectivity.

Cyclopropyl Group (-CH₂CH₂-): The four protons on the cyclopropane ring appear as two

distinct multiplets between 1.55 and 1.65 ppm. Protons on a substituted cyclopropane ring

are diastereotopic, meaning they are chemically non-equivalent. This non-equivalence,

combined with both geminal (on the same carbon) and vicinal (on adjacent carbons)

coupling, results in complex splitting patterns that are not easily resolved into simple first-

order multiplets.
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Caption: ¹H NMR coupling relationships.

Carbon-13 (¹³C) NMR Spectroscopy
Experimental Rationale: Proton-decoupled ¹³C NMR spectroscopy provides a signal for each

unique carbon atom in the molecule. The chemical shift of each signal is highly indicative of the

carbon's hybridization and electronic environment (e.g., alkane, nitrile, ester).

Predicted Data and Interpretation: While a published spectrum was not available, the chemical

shifts can be reliably predicted based on established correlation tables.[1][2]

Table 3: Predicted ¹³C NMR Chemical Shifts
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Predicted Shift (δ, ppm) Carbon Assignment Rationale

~165 C=O
Ester carbonyl carbons are

strongly deshielded.[1]

~118 C≡N

Nitrile carbons appear in a

characteristic downfield region.

[2]

~63 -O-CH₂-
The carbon is deshielded by

the directly attached oxygen.

~25 Quaternary C
The quaternary carbon of the

cyclopropane ring.

~18 Cyclopropyl CH₂

Cyclopropane carbons are

unusually shielded due to ring

strain and appear upfield.[3]

~14 -CH₂-CH₃

Typical chemical shift for a

terminal methyl group in an

ethyl chain.

Part 2: Infrared (IR) Spectroscopy
Principle and Application: IR spectroscopy measures the absorption of infrared radiation by a

molecule, which excites molecular vibrations (stretching, bending). Specific functional groups

have characteristic absorption frequencies, making IR an excellent tool for functional group

identification.[4]

Step-by-Step Protocol (ATR):

Instrument Preparation: Record a background spectrum of the clean Attenuated Total

Reflectance (ATR) crystal.

Sample Application: Place a single drop of neat liquid ethyl 1-
cyanocyclopropanecarboxylate directly onto the ATR crystal.
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Data Acquisition: Acquire the sample spectrum. The instrument software automatically ratios

the sample spectrum to the background spectrum to produce the final absorbance or

transmittance plot.

Data and Interpretation:

Table 4: Key IR Absorption Bands

Wavenumber
(cm⁻¹)

Vibration Type Functional Group Significance

~2980 C-H Stretch Alkyl (sp³)

Confirms the

presence of the ethyl

and cyclopropyl C-H

bonds.

~2250 C≡N Stretch Nitrile

A strong, sharp

absorption in this

region is definitive for

a nitrile group.[5]

~1735 C=O Stretch Ester

A very strong, sharp

peak characteristic of

a saturated ester

carbonyl.[6][7]

~1250 & ~1100 C-O Stretch Ester

Two strong bands

confirming the C-O

single bonds of the

ester linkage.[7][8]

The IR spectrum provides clear, self-validating evidence for the two key functional groups. The

sharp peak at ~2250 cm⁻¹ is a classic signature of a nitrile, while the intense absorption at

~1735 cm⁻¹ is unmistakable for an ester carbonyl.[5][6] The absence of a broad absorption

around 3300 cm⁻¹ confirms the lack of O-H or N-H groups.

Part 3: Mass Spectrometry (MS)
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Principle and Application: In Electron Ionization Mass Spectrometry (EI-MS), a molecule is

bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible

manner. The resulting mass-to-charge ratio (m/z) of the molecular ion confirms the molecular

weight, and the fragmentation pattern provides structural clues, acting as a molecular

fingerprint.[9]

Predicted Data and Interpretation:

The molecular ion (M⁺) for a compound with the formula C₇H₉NO₂ is expected at an m/z of

139.

Table 5: Predicted Key Mass Fragments

m/z Ion Structure Fragment Lost Rationale

139 [C₇H₉NO₂]⁺ - Molecular Ion (M⁺)

111 [M - C₂H₄]⁺ Ethylene

McLafferty

rearrangement, a

characteristic

fragmentation of ethyl

esters.[10]

94 [M - OC₂H₅]⁺ Ethoxy radical

Alpha-cleavage of the

ester group, a

common pathway.[11]

68 [C₄H₄N]⁺ -COOC₂H₅
Cleavage of the entire

ester group.

Fragmentation Analysis: The fragmentation of the molecular ion is dictated by the stability of

the resulting fragments.

Loss of Ethoxy Radical (m/z 94): A primary fragmentation is the cleavage of the C-O bond to

lose an ethoxy radical (•OC₂H₅, 45 Da), yielding a stable acylium ion.

McLafferty Rearrangement (m/z 111): Although a classical McLafferty rearrangement

requires a γ-hydrogen on the alkyl chain, a modified rearrangement involving the cyclopropyl
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ring protons can lead to the loss of a neutral ethylene molecule (28 Da).

Loss of the Ester Group (m/z 68): Cleavage of the bond between the cyclopropane ring and

the carbonyl carbon results in the loss of the •COOC₂H₅ radical (73 Da), leaving a

cyanocyclopropyl cation.

[C₇H₉NO₂]⁺˙
m/z = 139

[M - •OC₂H₅]⁺
m/z = 94

- 45 Da
(Loss of •OC₂H₅)

[M - C₂H₄]⁺˙
m/z = 111

- 28 Da
(Loss of C₂H₄)

[M - •COOC₂H₅]⁺
m/z = 68

- 73 Da
(Loss of •COOC₂H₅)

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion
The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides

an unambiguous and mutually reinforcing confirmation of the structure of ethyl 1-
cyanocyclopropanecarboxylate. The ¹H NMR defines the proton connectivity and relative

stereochemistry, the IR spectrum confirms the critical nitrile and ester functional groups, and

mass spectrometry verifies the molecular weight and reveals predictable fragmentation

patterns consistent with the proposed structure. This multi-technique approach represents a

robust and self-validating system for chemical characterization, essential for ensuring quality

and integrity in research and development settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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